7-(2-Ethoxyethyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione

Catalog No.
S11854607
CAS No.
M.F
C18H30N6O3
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(2-Ethoxyethyl)-8-[(4-ethylpiperazin-1-yl)methyl...

Product Name

7-(2-Ethoxyethyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione

IUPAC Name

7-(2-ethoxyethyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione

Molecular Formula

C18H30N6O3

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C18H30N6O3/c1-5-22-7-9-23(10-8-22)13-14-19-16-15(24(14)11-12-27-6-2)17(25)21(4)18(26)20(16)3/h5-13H2,1-4H3

InChI Key

ZVRGVYNNVSRCHX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CCOCC)C(=O)N(C(=O)N3C)C

7-(2-Ethoxyethyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione is a synthetic organic compound classified as a purine derivative. Its molecular formula is C17H30N6O3C_{17}H_{30}N_{6}O_{3} and it has a molecular weight of 366.5 g/mol. The compound features a complex structure characterized by the presence of an ethoxyethyl group and a piperazine moiety, which contribute to its potential biological activities and therapeutic applications .

The chemical reactivity of 7-(2-ethoxyethyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione can be explored through various reactions typical for purine derivatives:

  • Alkylation Reactions: The introduction of the ethoxyethyl group typically involves alkylation of the purine core with 2-ethoxyethyl halides under basic conditions.
  • Nucleophilic Substitution: The attachment of the piperazine ring is often achieved through nucleophilic substitution reactions, where the nitrogen atom in the piperazine acts as a nucleophile to displace a leaving group on the purine scaffold.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize related compounds.

This compound exhibits significant biological activity due to its structural features that allow interaction with various biological targets. Purine derivatives are known for:

  • Inhibition of Enzyme Activity: Compounds like this one can inhibit key enzymes involved in nucleotide metabolism or signaling pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling and physiological responses.

Preliminary studies suggest that this compound could possess anti-tumor properties, although further research is necessary to elucidate its mechanisms of action and therapeutic potential.

The synthesis of 7-(2-ethoxyethyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione typically involves several steps:

  • Formation of the Purine Core: This can be achieved through condensation reactions involving guanine or xanthine derivatives.
  • Alkylation with Ethoxyethyl Halide: The purine core is alkylated with 2-ethoxyethyl bromide under basic conditions (e.g., using potassium carbonate) to introduce the ethoxyethyl substituent.
  • Introduction of Piperazine Moiety: Nucleophilic substitution reactions are conducted using 4-ethylpiperazine to attach the piperazine ring.
  • Final Modifications: Additional functional groups may be introduced through further substitution or alkylation reactions to optimize biological activity .

7-(2-Ethoxyethyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione has potential applications in various fields:

  • Pharmaceutical Research: It is studied for its potential use as an anti-cancer agent and for other therapeutic applications due to its ability to modulate enzyme activity and receptor interactions.
  • Chemical Biology: The compound serves as a useful building block for synthesizing more complex molecules with specific biological activities.

Interaction studies involving this compound focus on its binding affinity to various biological targets such as enzymes and receptors. These studies utilize techniques like:

  • Surface Plasmon Resonance (SPR): To measure real-time interactions between the compound and target proteins.
  • Molecular Docking Studies: To predict how the compound binds to specific active sites on enzymes or receptors, providing insights into its mechanism of action.

Such studies are crucial for understanding the pharmacological profile of the compound and guiding future drug development efforts.

Several compounds share structural similarities with 7-(2-Ethoxyethyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione. Here are some notable examples:

Compound NameMolecular FormulaKey Features
CaffeineC8H10N4O2C_8H_{10}N_4O_2A well-known stimulant that acts on adenosine receptors.
TheophyllineC7H8N4O2C_7H_8N_4O_2Used in respiratory diseases; inhibits phosphodiesterase.
AdenosineC10H13N5O4C_{10}H_{13}N_5O_4A naturally occurring nucleoside involved in energy transfer.
7-MethylxanthineC7H8N4O2C_7H_8N_4O_2A methylated derivative with similar pharmacological properties.

Uniqueness

The uniqueness of 7-(2-Ethoxyethyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione lies in its specific substitution pattern and functional groups that may confer distinct biological activities compared to other purine derivatives. Its ethoxyethyl and piperazine components may enhance solubility and bioavailability, making it a promising candidate for further pharmacological exploration .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

6

Exact Mass

378.23793884 g/mol

Monoisotopic Mass

378.23793884 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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